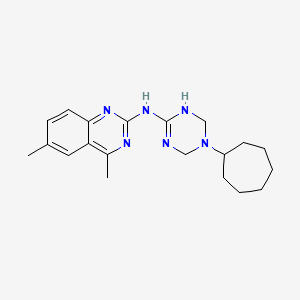![molecular formula C16H24N4O2 B11570704 N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11570704.png)
N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group, a hydroxyimino group, and a cyclohexylamino propyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.
Addition of the Hydroxyimino Group: The hydroxyimino group can be added through the reaction of the pyridine derivative with hydroxylamine in the presence of a base.
Attachment of the Cyclohexylamino Propyl Chain: This step involves the reaction of the intermediate compound with cyclohexylamine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino or carboxamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as the PI3K-Akt pathway, leading to changes in cellular functions.
Properties
Molecular Formula |
C16H24N4O2 |
|---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
N-[3-(cyclohexylamino)propyl]-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H24N4O2/c21-16(13-7-8-15(12-20-22)19-11-13)18-10-4-9-17-14-5-2-1-3-6-14/h7-8,11-12,14,17,22H,1-6,9-10H2,(H,18,21)/b20-12+ |
InChI Key |
RLAVVRLPQNZIAN-UDWIEESQSA-N |
Isomeric SMILES |
C1CCC(CC1)NCCCNC(=O)C2=CN=C(C=C2)/C=N/O |
Canonical SMILES |
C1CCC(CC1)NCCCNC(=O)C2=CN=C(C=C2)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570626.png)

![2-(2-Chlorobenzyl)-7-fluoro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570637.png)
![N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11570649.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11570657.png)
![N-(3-chloro-4-methylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570664.png)
![(2E)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11570665.png)
![N-(butan-2-yl)-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11570667.png)
![3-(2-Methylphenyl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570676.png)
![3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11570680.png)
![(4Z)-2-(furan-2-yl)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11570686.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11570690.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11570697.png)
![4-(Thiophen-2-yl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B11570699.png)
